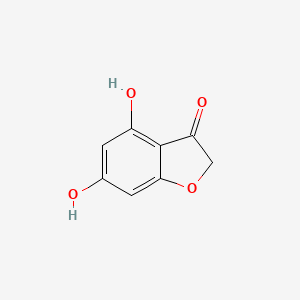

4,6-dihydroxybenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSLRXQDYBYKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280906 | |

| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-49-9 | |

| Record name | 3260-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,6-dihydroxybenzofuran-3(2H)-one from Phloroglucinol: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic route to 4,6-dihydroxybenzofuran-3(2H)-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Commencing with the readily available and highly activated aromatic precursor, phloroglucinol, this guide details a two-step synthetic pathway. The synthesis involves an initial Friedel-Crafts acylation to generate a key chloroacetylated intermediate, followed by a base-mediated intramolecular cyclization. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying reaction mechanisms, strategic considerations for experimental design, and key analytical characterization data. The content herein is tailored for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic methodology.

Introduction and Strategic Overview

The benzofuranone core is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. Specifically, the 4,6-dihydroxy-substituted pattern is of significant interest due to the potential for diverse functionalization and its role as a pharmacophore in various therapeutic areas. The synthesis of this compound from phloroglucinol represents an archetypal example of leveraging the inherent reactivity of polyhydroxy phenols to construct complex heterocyclic systems.

Phloroglucinol (1,3,5-trihydroxybenzene) is an ideal starting material due to its highly electron-rich nature, which facilitates electrophilic aromatic substitution. The synthetic strategy hinges on a two-step sequence:

-

C-Acylation: Introduction of a two-carbon electrophile onto the phloroglucinol ring to form the key intermediate, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. This is effectively achieved via a Friedel-Crafts acylation reaction.

-

Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution, wherein an ortho-phenolic group displaces the terminal chloride of the acetyl group, leading to the formation of the five-membered heterocyclic ring of the target benzofuranone.

This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of the individual transformations.

Reaction Schematics and Mechanistic Insights

The overall synthetic transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanism of the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this first step, chloroacetyl chloride is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.

Caption: Mechanism of the Friedel-Crafts Acylation of Phloroglucinol.

The highly electron-rich phloroglucinol ring acts as the nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by the AlCl₄⁻ complex restores the aromaticity of the ring, yielding the acylated product, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone.[2] Phloroglucinol's three hydroxyl groups are strongly activating and ortho-, para-directing, leading to a highly facile substitution.

Mechanism of the Intramolecular Cyclization

The second step is an intramolecular Williamson ether synthesis, a type of nucleophilic substitution reaction. In the presence of a mild base like sodium acetate, one of the ortho-hydroxyl groups of the intermediate is deprotonated to form a phenoxide ion. This phenoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the chlorine. The chloride ion is displaced as the leaving group, resulting in the formation of the five-membered ether ring and yielding the final product, this compound.

Caption: Mechanism of the Base-Mediated Intramolecular Cyclization.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aluminum chloride is highly reactive with water and moisture. Chloroacetyl chloride is corrosive and lachrymatory.

Step 1: Synthesis of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone

This protocol is adapted from the general principles of Friedel-Crafts acylations of highly activated phenols.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Phloroglucinol (anhydrous) | 126.11 | 10.0 g | 79.3 | Ensure it is dry |

| Aluminum Chloride (anhydrous) | 133.34 | 21.1 g | 158.6 | Handle under inert atmosphere |

| Chloroacetyl Chloride | 112.94 | 10.7 g (7.6 mL) | 95.2 | Freshly distilled if necessary |

| 1,2-Dichloroethane | - | 200 mL | - | Anhydrous grade |

| Hydrochloric Acid (conc.) | - | ~50 mL | - | For workup |

| Ice | - | As needed | - | For workup |

Procedure:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Charging: To the flask, add anhydrous phloroglucinol (10.0 g) and anhydrous 1,2-dichloroethane (150 mL). Begin stirring to form a suspension.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (21.1 g) to the suspension in portions. The mixture may warm up slightly.

-

Acyl Chloride Addition: In the dropping funnel, place chloroacetyl chloride (7.6 mL) dissolved in 50 mL of anhydrous 1,2-dichloroethane. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature below 30 °C with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain it at this temperature for 8-10 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~50 mL). This will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine all organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone as a solid.

Step 2: Synthesis of this compound

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | 202.59 | 5.0 g | 24.7 | From Step 1 |

| Sodium Acetate (anhydrous) | 82.03 | 3.0 g | 36.6 | Ensure it is dry |

| Methanol | - | 100 mL | - | Reagent grade |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (5.0 g) in methanol (100 mL).

-

Base Addition: Add anhydrous sodium acetate (3.0 g) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Purification: The resulting residue can be recrystallized from water or a mixture of ethanol and water to yield this compound as a pale yellow solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR in DMSO-d₆ would show signals for the two aromatic protons, the methylene protons of the furanone ring, and the two hydroxyl protons.

Conclusion

The synthesis of this compound from phloroglucinol is a reliable and instructive process for constructing valuable heterocyclic scaffolds. The two-step sequence, involving a Friedel-Crafts acylation followed by a base-mediated intramolecular cyclization, is a powerful strategy in organic synthesis. This guide provides a detailed and technically grounded framework for executing this synthesis, offering insights into the reaction mechanisms and practical experimental considerations. The methodologies described herein are scalable and can serve as a foundation for the synthesis of a diverse library of substituted benzofuranones for applications in drug discovery and materials science.

References

chemical properties and structure of 4,6-dihydroxybenzofuran-3(2H)-one

An In-depth Technical Guide to 4,6-dihydroxybenzofuran-3(2H)-one: Structure, Properties, and Biological Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzofuranone scaffolds. While specific experimental data on the biological activities of the core molecule are limited, this guide synthesizes available information on its chemical characteristics and the broader biological context of the benzofuranone class of compounds, highlighting its potential as a versatile building block for the design of novel therapeutic agents.

Introduction

Benzofuranone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1] These activities include antitumor, antibacterial, antioxidant, and antiviral properties.[1] At the core of many of these bioactive molecules is the this compound scaffold. Understanding the chemical intricacies and inherent potential of this core structure is paramount for the rational design and development of new drug candidates. This guide aims to provide an in-depth analysis of this compound, offering a foundation for further research and application in drug discovery.

Chemical Properties and Structure

The chemical identity of this compound is defined by its benzofuran core structure, substituted with two hydroxyl groups at positions 4 and 6, and a ketone group at position 3.[2] This arrangement of functional groups dictates its chemical reactivity, stability, and potential for intermolecular interactions.

The presence of hydroxyl groups makes the molecule a potential hydrogen bond donor and acceptor, influencing its solubility and ability to interact with biological targets. The ketone group also contributes to its polarity and reactivity.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 4,6-dihydroxy-1-benzofuran-3-one | PubChem[2] |

| CAS Number | 3260-49-9 | PubChem[2] |

| Molecular Formula | C₈H₆O₄ | PubChem[2] |

| Molecular Weight | 166.13 g/mol | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 66.8 Ų | PubChem[2] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the intramolecular cyclization of a precursor molecule. A common approach utilizes the reflux of a substituted 2-chloroethanone derivative in the presence of a weak base, such as sodium acetate, in a suitable solvent like methanol.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is based on a reported synthesis of this compound.[3]

Materials:

-

Precursor: 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone

-

Anhydrous Sodium Acetate (NaOAc)

-

Methanol (MeOH)

-

Argon gas

-

Standard reflux apparatus

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolve the precursor, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, in methanol in a round-bottom flask.

-

Add anhydrous sodium acetate to the solution.

-

Flush the flask with argon gas to create an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4 hours).

-

After the reaction is complete, remove the methanol using a rotary evaporator.

-

Recrystallize the resulting residue from water to obtain the purified this compound as a pale yellow solid.[3]

Caption: Synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): A reported ¹H NMR spectrum in DMSO-d₆ shows a broad singlet at approximately 10.62 ppm, attributed to the two hydroxyl protons. Other signals corresponding to the aromatic and methylene protons would also be expected.[3]

-

IR (Infrared) Spectroscopy: An experimental IR spectrum for this compound is not available in the searched literature. However, characteristic absorption bands would be expected for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching, and aromatic (C=C) stretching vibrations.

Biological Activities and Potential Applications

While direct experimental evidence for the biological activity of this compound is limited, the broader class of benzofuranone derivatives has demonstrated a wide array of pharmacological effects. This suggests that the core scaffold of this compound is a valuable starting point for the development of bioactive compounds.

Antioxidant Activity

Many benzofuran and isobenzofuranone derivatives have shown potent antioxidant activity.[4] The antioxidant capacity is often attributed to the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The dihydroxy substitution on the benzene ring of this compound suggests it may possess intrinsic antioxidant properties.

Antimicrobial Activity

Derivatives of benzofuran-3(2H)-one have been reported to exhibit antibacterial and antifungal activities.[1][5] For example, certain synthetic aurone derivatives, which are structurally related to this compound, have shown high antibacterial activity, particularly against Gram-positive bacteria.[2]

Enzyme Inhibition

The benzofuranone scaffold has been identified as a key structural motif in various enzyme inhibitors. For instance, derivatives of 2-benzylidenebenzofuran-3(2H)-ones (aurones) have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[6] The inhibitory activity is often dependent on the number and position of hydroxyl groups.[6]

Anticancer Potential

Several studies have highlighted the anticancer potential of benzofuran derivatives.[1] For example, benzofuran-4,5-diones have been identified as selective inhibitors of human peptide deformylase, a potential target for antitumor agents.[7] While direct cytotoxicity studies on this compound are not widely reported, its role as a precursor to more complex, biologically active molecules is significant.

References

- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel cytosporone 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one: synthesis; toxicological, apoptotic and immunomodulatory properties; and potentiation of mutagenic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of 4,6-dihydroxybenzofuran-3(2H)-one derivatives

An In-Depth Technical Guide to the Natural Occurrence of 4,6-dihydroxybenzofuran-3(2H)-one Derivatives

Abstract

Derivatives of this compound represent a structurally significant class of heterocyclic compounds, often categorized under the broader family of aurones and benzofuranones. These natural products are biosynthesized by a diverse range of organisms, including higher plants, fungi, and lichens, where they play varied ecological roles. For researchers, their importance is underscored by a wide spectrum of potent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the natural sources, biosynthetic origins, and therapeutic potential of these derivatives. It details methodologies for their extraction, isolation, and structural characterization, offering field-proven insights for professionals in natural product chemistry, pharmacology, and drug development.

Introduction: The Benzofuranone Core

Benzofuran and its derivatives are ubiquitous heterocyclic scaffolds in nature and are foundational to many biologically active compounds.[1][6] The this compound core is a specific subclass characterized by a bicyclic system comprising a furanone ring fused to a dihydroxylated benzene ring. These compounds are structurally isomeric to flavones and biogenetically related to chalcones.[7] Their unique electronic and structural properties make them privileged scaffolds in medicinal chemistry, capable of interacting with a variety of biological targets.[8][9] This guide focuses specifically on derivatives hydroxylated at the 4- and 6-positions, a substitution pattern frequently associated with potent bioactivity.[10]

Natural Distribution and Sources

Compounds featuring the this compound skeleton are not confined to a single biological kingdom. Their distribution spans a variety of environments and species, indicative of their convergent evolution as valuable secondary metabolites.

-

Higher Plants: Benzofuran derivatives are widely distributed in higher plants, with the Asteraceae (sunflower family), Fabaceae (legume family), and Moraceae (mulberry family) being prominent sources.[1][11] Specific examples include the isolation of related derivatives from the heartwood of Dalbergia odorifera and the roots of Lysidice rhodostegia, which have demonstrated significant anti-inflammatory and antioxidative properties, respectively.[4]

-

Fungi: Fungi are prolific producers of novel bioactive compounds, including benzofuranone derivatives. The fungus Cephalosporium sp. AL031, isolated from Sinarundinaria nitida, was found to produce a novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, which exhibited potent antioxidant activity.[12] The fungal metabolite isoaurostatin, from Thermomonospora alba, is another example that shows anti-tumor efficacy.[10]

-

Lichens: Lichens, which are symbiotic organisms of fungi and algae, are known to produce unique secondary metabolites. The lichen Usnea longissima has been a source for the isolation of novel benzofuranone derivatives, highlighting these organisms as a promising frontier for discovering new chemical entities.[13]

Biosynthesis: A Plausible Pathway

While the precise biosynthetic pathway for every this compound derivative is not universally elucidated, it is widely understood to be derived from the flavonoid pathway. The biosynthesis involves key precursors from primary metabolism and a crucial oxidative cyclization step.

The proposed pathway begins with precursors from the shikimate pathway (providing phenylalanine, which is converted to 4-coumaroyl-CoA) and the acetate-malonate pathway (providing malonyl-CoA). These precursors undergo condensation via chalcone synthase (CHS) to form a chalcone backbone. The key step in forming the benzofuranone ring is the enzymatic oxidative cyclization of this chalcone intermediate, a reaction often catalyzed by cytochrome P450 monooxygenases.[14] This cyclization forms the characteristic five-membered furanone ring fused to the aromatic ring.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. tandfonline.com [tandfonline.com]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic Benzofuranoindoline Formation in the Biosynthesis of the Strained Bridgehead Bicyclic Dipeptide (+)-Azonazine A - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Benzofuran Scaffolds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound forged from the fusion of a benzene and a furan ring, stands as a "privileged structure" in the realm of medicinal chemistry. Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, marking them as compelling candidates for the development of novel therapeutics.[1][2] This technical guide offers an in-depth exploration of the significant biological activities of substituted benzofurans, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The content is curated for professionals in drug discovery and development, providing a synthesis of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to catalyze further innovation in this promising field.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Substituted benzofurans have surfaced as a pivotal class of compounds endowed with potent anticancer activities, addressing various hallmarks of cancer.[1] Their mechanisms of action are multifaceted, encompassing the disruption of microtubule dynamics, modulation of critical signaling cascades, and the induction of programmed cell death (apoptosis).[1][3][4]

Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

A significant number of benzofuran derivatives exert their anticancer effects by interfering with the polymerization of tubulin, a crucial protein for the formation of microtubules.[3][4] This disruption of the cytoskeleton during cell division leads to a G2/M phase cell cycle arrest and subsequently triggers apoptosis.[1][4] The intrinsic apoptotic pathway is often activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.[3][5]

Caption: Anticancer mechanism of benzofurans via tubulin inhibition.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various substituted benzofuran derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative Class | Compound ID/Description | Cancer Cell Line | IC50 (µM) |

| Halogenated Benzofurans | Compound with bromine on methyl at position 3 | K562 (Leukemia) | 5 |

| Halogenated Benzofurans | Compound with bromine on methyl at position 3 | HL60 (Leukemia) | 0.1 |

| Amino Benzofurans | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Various Cancer Cells | 0.016 - 0.024 |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | 50g | HCT-116 (Colon) | 0.87 |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | 50g | HeLa (Cervical) | 0.73 |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | 50g | A549 (Lung) | 0.57 |

| Oxindole-based benzofuran hybrids | 22d | MCF-7 (Breast) | 3.41 |

| Oxindole-based benzofuran hybrids | 22f | MCF-7 (Breast) | 2.27 |

Note: The IC50 values are sourced from multiple studies and experimental conditions may vary.[3][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[9]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzofuran test compounds in culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[9]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[9]

-

Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of treated cells) / (Absorbance of control cells)] x 100

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Properties: A Scaffold for New Antibiotics

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][11] This makes them a promising scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Mechanism of Action

The antimicrobial mechanisms of benzofurans are diverse and can involve the disruption of cell wall synthesis, inhibition of essential enzymes like DNA gyrase, and interference with other vital cellular processes. The specific mechanism often depends on the substitution pattern on the benzofuran core.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzofuran derivatives against various microbial strains.

| Derivative Class | Compound ID/Description | Microbial Strain | MIC (µg/mL) |

| Benzofuran-5-ol derivatives | Compound 20 & 21 | Fungal Species | 1.6 - 12.5 |

| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 |

| Aza-benzofuran | Compound 1 | Escherichia coli | 25 |

| Aza-benzofuran | Compound 1 | Staphylococcus aureus | 12.5 |

| Oxa-benzofuran | Compound 5 | Penicillium italicum | 12.5 |

| Oxa-benzofuran | Compound 6 | Colletotrichum musae | 12.5 - 25 |

| Benzofuran amide derivatives | 6a, 6b, 6f | Broad-spectrum | 6.25 |

| 3-Benzofurancarboxylic acid derivatives | III, IV, VI | Gram-positive bacteria | 50 - 200 |

| 3-Benzofurancarboxylic acid derivatives | III, VI | Candida albicans | 100 |

Note: The MIC values are sourced from multiple studies and experimental conditions may vary.[11][12][13][14]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[2][15]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.[15]

Step-by-Step Methodology:

-

Preparation of Inoculum and Agar Plates:

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a suitable broth.

-

Aseptically pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

-

Well Preparation and Sample Addition:

-

Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or a pipette tip.[16]

-

Carefully add a defined volume (e.g., 50-100 µL) of the benzofuran test solution (at a known concentration) into each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) in separate wells.[17]

-

-

Incubation and Measurement:

-

Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[2]

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[2]

-

After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

-

-

Interpretation:

-

A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive control.

-

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key signaling pathways that regulate the inflammatory response.[18][19]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Many benzofuran compounds exert their anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[18][19][20] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[18][20] By suppressing the phosphorylation of key proteins in these cascades, benzofurans can effectively down-regulate the inflammatory response.[18]

Caption: Anti-inflammatory mechanism via NF-κB and MAPK inhibition.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

| Derivative Class | Compound ID/Description | Assay | Activity |

| Heterocyclic/Benzofuran Hybrids | Compound 5d | NO Production Inhibition (RAW 264.7 cells) | IC50 = 52.23 µM |

| Aza-benzofuran | Compound 1 | NO Production Inhibition (RAW 264.7 cells) | IC50 = 17.31 µM |

| Aza-benzofuran | Compound 3 | NO Production Inhibition (RAW 264.7 cells) | IC50 = 16.5 µM |

| Benzofuran amide derivatives | Compound 6b | Carrageenan-induced paw edema (rat) | 71.10% inhibition at 2h |

| Benzofuran amide derivatives | Compound 6a | Carrageenan-induced paw edema (rat) | 61.55% inhibition at 2h |

Note: Data is sourced from multiple studies and experimental conditions may vary.[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[21][22][23]

Principle: Subplantar injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[23]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

-

Divide the rats into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the benzofuran test compound orally or intraperitoneally at a predetermined dose.

-

Administer the standard anti-inflammatory drug (e.g., indomethacin) to the standard group and the vehicle to the control group.

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.

-

Compare the results of the test groups with the control and standard groups to evaluate the anti-inflammatory activity.

-

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[24][25][26]

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of benzofurans is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process converts the reactive radical into a more stable, non-reactive species.[25][27]

Quantitative Data: In Vitro Antioxidant Activity

| Derivative Class | Compound ID/Description | Assay | Activity (IC50) |

| Benzofuran derivatives from D. latifolia | Compounds 59 and 60 | DPPH Scavenging | 96.7 µM |

| Substituted benzofuran derivatives | 6a, 6b, 6d, 6h, 6o, 6p, 6r | DPPH Scavenging | Showed very good activity |

| Benzofuran-2-one derivatives | 9, 15, 18, 20 | DPPH Scavenging (in methanol) | rIC50 = 0.18 - 0.31 |

Note: IC50 and rIC50 values are sourced from multiple studies and experimental conditions may vary.[24][28][29]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.[27][30]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[27]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the benzofuran test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. This solution should be freshly prepared and protected from light.

-

Prepare a stock solution of a standard antioxidant (e.g., ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the test compounds and the standard antioxidant in the 96-well plate.

-

Add a defined volume of the DPPH working solution to each well.

-

Include a blank control containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[30]

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[27]

-

Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value. A lower IC50 indicates greater antioxidant activity.[30]

-

Conclusion

The benzofuran scaffold represents a remarkably versatile platform in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The compelling anticancer, antimicrobial, anti-inflammatory, and antioxidant properties highlighted in this guide underscore the immense therapeutic potential of this chemical class. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of benzofuran-based compounds as next-generation therapeutics. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical promise.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. botanyjournals.com [botanyjournals.com]

- 3. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 13. jopcr.com [jopcr.com]

- 14. mdpi.com [mdpi.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. youtube.com [youtube.com]

- 17. hereditybio.in [hereditybio.in]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 24. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 25. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 30. acmeresearchlabs.in [acmeresearchlabs.in]

An In-Depth Technical Guide to 4,6-Dihydroxy-1-benzofuran-3(2H)-one (CAS 3260-49-9): Properties, Synthesis, and Potential Applications

Executive Summary

4,6-Dihydroxy-1-benzofuran-3(2H)-one (CAS 3260-49-9) is a polycyclic aromatic compound featuring a benzofuran core. Its structure, characterized by two hydroxyl groups on the benzene ring, makes it a subject of significant interest in medicinal chemistry and synthetic organic chemistry. The phenolic nature of the molecule suggests potential antioxidant and anti-inflammatory properties, positioning it as a valuable scaffold for drug discovery. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, and an exploration of its potential biological activities, grounded in the established pharmacology of the broader benzofuran class of compounds.

Physicochemical & Structural Properties

The compound is a crystalline solid, with its key properties summarized below. The dual hydroxyl groups and the ketone moiety contribute to its polarity and ability to act as a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.

| Property | Value | Source(s) |

| CAS Number | 3260-49-9 | [1] |

| Molecular Formula | C₈H₆O₄ | [2][3] |

| Molecular Weight | 166.13 g/mol | [1][3] |

| IUPAC Name | 4,6-dihydroxy-1-benzofuran-3-one | [4] |

| Synonyms | 4,6-dihydroxybenzofuran-3(2H)-one, 4,6-dihydroxycoumarin | [1][2] |

| Appearance | Pale yellow solid / Crystalline solid | [2][3] |

| Melting Point | ~260 °C | [5] |

| Boiling Point | 429.4 ± 40.0 °C (Predicted) | [5] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in polar solvents (water, alcohols, Chloroform) | [2][5] |

| SMILES | c1c(cc2c(c1O)C(=O)CO2)O | [2] |

| InChI | InChI=1/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | [2] |

Synthesis and Characterization

The synthesis of 4,6-dihydroxy-1-benzofuran-3(2H)-one is reliably achieved through the intramolecular cyclization of a substituted phenylethanone precursor. This protocol is adapted from established literature, providing a high-yield pathway to the target compound.

Synthesis Workflow

The overall synthetic scheme involves the base-mediated cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone.

Caption: Synthesis workflow for 4,6-dihydroxy-1-benzofuran-3(2H)-one.

Step-by-Step Experimental Protocol

Rationale: This procedure utilizes anhydrous sodium acetate as a weak base. Its function is to deprotonate one of the phenolic hydroxyl groups, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form the furanone ring. Conducting the reaction under an inert argon atmosphere is critical to prevent the oxidation of the electron-rich trihydroxyphenyl precursor at high temperatures, which would otherwise result in colored impurities and a significantly lower yield.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (6.25 g), in methanol (94 mL).

-

Addition of Base: To the solution, add anhydrous sodium acetate (5.34 g, 65.1 mmol).[3]

-

Inert Atmosphere: Purge the flask with argon gas to establish an inert atmosphere.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring.[3]

-

Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting residue from water to yield the final product, 4,6-dihydroxy-1-benzofuran-3(2H)-one, as a pale yellow solid.[3]

-

Expected Yield: 88.2% (4.54 g).[3]

Product Characterization

To confirm the identity and purity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.62 (broad singlet, 2H, -OH), 5.91 (singlet, 2H), 4.54 (singlet, 2H). The data are in agreement with literature values.[3]

Potential Biological Activity & Drug Development Applications

While specific biological studies on CAS 3260-49-9 are not extensively published, the benzofuran and benzofuranone scaffolds are well-established pharmacophores with a wide range of biological activities.[6][7] The structural features of 4,6-dihydroxy-1-benzofuran-3(2H)-one strongly suggest its potential as an anti-inflammatory and antioxidant agent.

Anti-Inflammatory Potential

Many benzofuranone derivatives exhibit anti-inflammatory effects.[8] Research suggests these compounds can act through multiple mechanisms. One prominent pathway involves the dual inhibition of cyclooxygenase (CO) and lipoxygenase (LO), enzymes responsible for producing pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[2] Other studies on related benzofuranones have demonstrated that their anti-inflammatory effects may be mediated by interfering with the Protein Kinase C (PKC) activation pathway, which is crucial for signal transduction in inflammatory responses.[3] Furthermore, some benzofuran derivatives inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[1][9]

Caption: Potential anti-inflammatory mechanisms of benzofuranone derivatives.

Antioxidant Potential

The dihydroxy substitution pattern on the benzene ring is a classic feature of potent antioxidant molecules. The mechanism of action for phenolic antioxidants, including benzofurans, typically involves scavenging free radicals.[10][11] This can occur via two primary pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it.[12]

-

Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated, and the resulting phenoxide anion then donates an electron to the radical.[12][13]

The efficiency of these processes is dictated by the O-H bond dissociation enthalpy (BDE) and proton affinity (PA). The presence of two hydroxyl groups on the benzofuran scaffold of CAS 3260-49-9 likely enhances its radical scavenging capacity, making it a promising candidate for mitigating oxidative stress.

Safety and Handling

-

General Hazards: Phenolic compounds can be corrosive and toxic, with a capacity to be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity affecting the central nervous system, liver, and kidneys.[5] Benzofuran is classified as a flammable liquid and a suspected carcinogen.[16][17] As a solid powder, the compound may form combustible dust mixtures in the air and can be irritating to the skin, eyes, and respiratory system.[15][18]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical splash goggles and/or a face shield where splashing or dust generation is possible.[14]

-

Hand Protection: Wear impervious gloves. For concentrated material, utility-grade neoprene or butyl rubber gloves over nitrile exam gloves are recommended. Change gloves immediately after any contact.[5]

-

Skin and Body Protection: Wear a fully buttoned lab coat, long pants, and closed-toe shoes. For tasks with a high risk of exposure, a butyl rubber or neoprene apron is advised.[5][14]

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood or other locally exhausted ventilation to prevent inhalation of dust or aerosols.[5]

Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14][19] Keep containers tightly closed and protect from light and moisture.[5]

-

Handling: Avoid creating dust.[18] Use caution when centrifuging to prevent aerosol formation. Never heat the compound in an unventilated appliance like an oven or microwave.[5]

First Aid Measures (General for Phenolic Compounds)

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Whitening of the skin may occur. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. As little as 1 gram of a phenolic compound can be fatal if ingested. Seek immediate medical attention.[14]

Conclusion

4,6-Dihydroxy-1-benzofuran-3(2H)-one is a synthetically accessible compound with significant potential for applications in drug discovery. Its structural similarity to known bioactive benzofuranones provides a strong rationale for its investigation as an anti-inflammatory and antioxidant agent. The detailed synthesis and characterization data herein provide a solid foundation for researchers to produce and study this compound, while the safety guidelines ensure it can be handled responsibly in a laboratory setting. Further investigation into its specific mechanisms of action and biological targets is warranted to fully realize its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbcp.com [ijbcp.com]

- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]

- 10. Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. ha-international.com [ha-international.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. redox.com [redox.com]

- 19. chemos.de [chemos.de]

potential therapeutic applications of benzofuranone derivatives

An In-depth Technical Guide:

Unlocking the Therapeutic Promise of Benzofuranone Derivatives

Executive Summary

The benzofuranone scaffold, a heterocyclic motif comprising fused benzene and furanone rings, stands as a privileged structure in medicinal chemistry. Its prevalence in a multitude of natural products and synthetic compounds underscores its significance as a versatile template for drug design. Benzofuranone derivatives exhibit an impressively broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive technical exploration of these therapeutic applications, delving into the underlying mechanisms of action, critical structure-activity relationships (SAR), and field-proven experimental methodologies. By synthesizing current research and presenting quantitative data with actionable protocols, this document aims to serve as an essential resource for professionals dedicated to advancing benzofuranone-based compounds from discovery to clinical application.

Chapter 1: The Benzofuranone Scaffold: A Cornerstone of Bioactive Design

Introduction to the Benzofuranone Core

The benzofuranone core is a bicyclic heterocyclic system that represents a fundamental structural unit in numerous biologically active molecules. Its rigid, planar structure provides a robust framework for the strategic placement of various functional groups, enabling fine-tuning of its pharmacological profile. The inherent chemical features of the benzofuranone nucleus, including its electron distribution and potential for hydrogen bonding, contribute to its ability to interact with a diverse range of biological targets.

Synthetic Accessibility and Physicochemical Properties

A key advantage of the benzofuranone scaffold is its synthetic tractability. Numerous methodologies have been developed for its construction, including domino reactions involving Friedel-Crafts alkylation followed by intramolecular lactonization, allowing for the efficient generation of diverse derivatives. This synthetic accessibility is crucial for performing extensive structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds. The physicochemical properties of benzofuranone derivatives can be readily modulated by introducing different substituents, influencing parameters such as lipophilicity, solubility, and metabolic stability, which are critical for developing orally bioavailable drugs.

Chapter 2: Anticancer Applications: Targeting Malignant Proliferation

Benzofuranone derivatives have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines through multiple mechanisms. Their ability to interfere with fundamental cellular processes makes them attractive candidates for cancer therapy.

Mechanism of Action: Disruption of Microtubule Dynamics

A primary anticancer mechanism for many benzofuranone derivatives is the inhibition of tubulin polymerization. Microtubules are essential for forming the mitotic spindle during cell division, making them a well-validated target for chemotherapy. These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.

Caption: Workflow of tubulin polymerization inhibition by benzofuranone derivatives.

Mechanism of Action: Protein Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of cancer. Benzofuranone derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, including the mammalian target of rapamycin (mTOR), cyclin-dependent kinases (CDKs), and components of the MAPK pathway.

-

mTOR Signaling: Certain benzofuranone hybrids act as inhibitors of the mTORC1 protein complex, which is a central regulator of cell growth and proliferation.

-

CDK Inhibition: A notable example is compound 23d, which promotes osteoblast differentiation by potently inhibiting cyclin-dependent kinase 8 (CDK8).

-

Src Kinase: Other derivatives have demonstrated significant inhibition of Src kinase, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.

Caption: Inhibition of key oncogenic signaling pathways by benzofuranone derivatives.

Data Summary: In Vitro Anticancer Activity

The cytotoxic potential of benzofuranone derivatives has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Nitrophenyl Chalcone Derivative | HCT-116 (Colon) | 1.71 | |

| 3-Nitrophenyl Chalcone Derivative | HT-29 (Colon) | 7.76 | |

| Benzofuran-pyrazole Derivative (Compound 33) | A2780 (Ovarian) | 11 | |

| 3-Methylbenzofuran Derivative (16b) | A549 (Lung) | 1.48 | |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | |

| mTOR Inhibitor (Compound 9) | SQ20B (Head and Neck) | 0.46 |

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.

-

Cell Plating: Seed cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the benzofuranone derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Anti-inflammatory Properties: Modulation of Immune Responses

Chronic inflammation is a driver of numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory effects, positioning them as potential treatments for inflammatory disorders.

Mechanism of Action: Targeting Pro-inflammatory Mediators & Pathways

The anti-inflammatory activity of these compounds is often mediated through the suppression of key signaling pathways that regulate the expression of pro-inflammatory genes.

-

Inhibition of Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several aza-benzofuran compounds have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages.

-

NF-κB and MAPK Signaling: The NF-κB and MAPK pathways are critical regulators of inflammation. Benzofuranone hybrids can significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKKα/β, IκBα, p65, ERK, JNK, p38), leading to a downstream reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

-

Protein Kinase C (PKC) Pathway: Certain derivatives exert their effects by interfering with the Protein Kinase C (PKC) activation pathway, which plays a role in pain and inflammation signaling.

Caption: Inhibition of the NF-κB signaling pathway by benzofuranone derivatives.

Data Summary: Anti-inflammatory Activity

| Compound/Derivative | Assay | Result/IC₅₀ | Reference(s) |

| Aza-benzofuran (1) | NO Inhibition (RAW 264.7 cells) | 17.3 µM | |

| Aza-benzofuran (4) | NO Inhibition (RAW 264.7 cells) | 16.5 µM | |

| Piperazine/benzofuran (5d) | NO Inhibition (RAW 264.7 cells) | 52.23 µM | |

| Benzofuranone (BF1) | Carrageenan-induced Paw Edema (mice) | Dose-dependent reduction |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and plate in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the benzofuranone derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only). Incubate for 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Chapter 4: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzofuranone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Spectrum of Activity and Mechanisms

Benzofuranone-based compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans). The mechanisms are varied, with some compounds acting as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication. The broad applicability and potential for novel mechanisms make this scaffold a valuable starting point for antimicrobial drug discovery.

Data Summary: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Benzofuran-3-carbohydrazide (Compound 4) | M. tuberculosis H37Rv | 2 | |

| 1-(thiazol-2-yl)pyrazoline (19) | E. coli | - | |

| Benzofuran Derivative (M5i) | Candida albicans | 25 | |

| Benzofuran Derivative (M5a) | Enterococcus faecalis | 50 |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuranone derivative in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Chapter 5: Neuroprotective and Antioxidant Effects

Neurodegenerative diseases are often characterized by excitotoxicity and oxidative stress. Benzofuranone derivatives have shown potential in mitigating these pathological processes.

Mechanism of Action: Counteracting Neurodegeneration

-

Anti-Excitotoxicity: Several benzofuran-2-carboxamide derivatives provide significant protection against NMDA-induced excitotoxic neuronal cell damage, a key process in ischemic brain injury and neurodegenerative disorders. The neuroprotective effect of one lead compound was found to be comparable to the NMDA antagonist memantine.

-

Antioxidant Activity: Many derivatives act as potent antioxidants. They can directly scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation in brain tissue.

-

Upregulation of HO-1: Some benzofuran-2-ones protect neuronal cells by boosting the expression of Heme Oxygenase-1 (HO-1), an inducible enzyme with well-documented neuroprotective and antioxidant properties.

Caption: Neuroprotective mechanisms of benzofuranone derivatives against oxidative stress.

Data Summary: Neuroprotective and Antioxidant Activity

| Compound/Derivative | Assay | Result | Reference(s) |

| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity (rat cortical neurons) | 97.4% cell survival at 30 µM | |

| Benzofuran-2-carboxamide (1j) | DPPH radical scavenging | Moderate activity | |

| Benzofuran-2-carboxamide (1j) | Lipid peroxidation inhibition (rat brain) | Appreciable activity | |

| Moracin O (5) | Glutamate-induced neurotoxicity (SK-N-SH cells) | Significant protection (40-60% cell viability at 10 µM) |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures

literature review of 4,6-dihydroxybenzofuran-3(2H)-one research

An In-Depth Technical Guide to the Research Landscape of 4,6-dihydroxybenzofuran-3(2H)-one

Introduction: Unveiling a Scaffold of Therapeutic Promise

This compound (CAS No: 3260-49-9) is a heterocyclic organic compound belonging to the benzofuranone class.[1][2] With a molecular formula of C₈H₆O₄ and a molecular weight of 166.13 g/mol , this molecule serves as a core structural motif in a variety of biologically active compounds, particularly a subclass of flavonoids known as aurones.[2][3] Aurones, or (Z)-benzylidenebenzofuran-3(2H)-ones, are plant pigments responsible for the yellow coloration of certain flowers and are structurally isomeric to flavones.[3] The significance of the this compound scaffold lies in its demonstrated role as a pharmacophore for potent biological activities. Research has increasingly highlighted its derivatives as powerful inhibitors of key enzymes like tyrosinase and as effective antioxidant and anti-inflammatory agents, positioning this scaffold as a subject of intense interest for professionals in drug development and medicinal chemistry.[4][5][6] This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering field-proven insights for researchers and scientists.

Part 1: Synthesis and Physicochemical Characterization

The chemical accessibility of the this compound core is crucial for the exploration of its therapeutic potential. Its synthesis is typically achieved through intramolecular cyclization of a substituted phenol precursor.

Synthetic Protocol: A Validated Pathway

A common and effective method for synthesizing this compound involves the cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone in the presence of a weak base.[1] This self-validating system reliably yields the target compound.

Step-by-Step Experimental Protocol:

-

Reactant Preparation: Dissolve 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (referred to as compound 4 in the source literature, 6.25 g) in methanol (94 mL).

-

Base Addition: Add anhydrous sodium acetate (NaOAc) (5.34 g, 65.1 mmol) to the solution. The causality here is the use of a mild base to facilitate the intramolecular nucleophilic substitution without promoting side reactions.

-

Reaction Condition: Reflux the reaction mixture under an inert argon atmosphere for 4 hours. The inert atmosphere is critical to prevent oxidation of the electron-rich phenol moieties.

-

Work-up: Evaporate the methanol solvent under reduced pressure.

-

Purification: Recrystallize the resulting residue from water to yield this compound as a pale yellow solid (yields reported up to 88.2%).[1]

-

Characterization: The structure is confirmed using spectroscopic methods. The reported ¹H NMR (400 MHz, DMSO-d6) spectrum shows signals at δ 10.62 (br s, 2H, -OH), 5.91 (s, 2H), and 4.54 (s, 2H, -CH₂-).[1]

Physicochemical Properties

The molecular characteristics of this compound are summarized below. These properties are essential for predicting its behavior in biological systems and for designing formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₄ | PubChem[2] |

| Molecular Weight | 166.13 g/mol | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 166.02660867 Da | PubChem[2] |

| Polar Surface Area | 66.8 Ų | PubChem[2] |

| IUPAC Name | 4,6-dihydroxy-1-benzofuran-3-one | PubChem[2] |

Part 2: Core Biological Activities and Mechanisms

The therapeutic interest in this compound stems from its role as a key structural element in compounds with significant biological activities. The hydroxyl groups at positions 4 and 6 are particularly crucial for these effects.

Potent Tyrosinase Inhibition

Tyrosinase is a copper-dependent enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[4][7] Its inhibition is a primary strategy for developing skin-depigmenting agents used in cosmetics and for treating hyperpigmentation disorders.[5]

Mechanism of Action: Derivatives of this compound, specifically aurones, have been identified as potent human tyrosinase inhibitors.[4][5] The causality behind their efficacy is the presence of the dihydroxyl groups at the 4 and 6 positions of the benzofuran A-ring.[4][8] Studies have shown that while unsubstituted aurones are weak inhibitors, the addition of hydroxyl groups at these positions dramatically increases inhibitory activity. For instance, 4,6,4'-trihydroxyaurone was found to induce 75% inhibition of human tyrosinase at a 0.1 mM concentration, a potency significantly higher than the well-known inhibitor kojic acid, which is inactive at such concentrations.[4][8] Kinetic and docking studies of related derivatives suggest a mixed-type inhibition mechanism, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[9]

Protocol for Tyrosinase Inhibition Assay: This protocol is based on the spectrophotometric measurement of dopachrome formation from L-DOPA oxidation.[7]

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution (e.g., 60 U/mL) in cold phosphate buffer. Keep on ice.

-

L-DOPA Solution: 10 mM in phosphate buffer. Prepare fresh before use.

-

Test Compound: Prepare a stock solution of this compound derivative in DMSO. Create serial dilutions.

-

Positive Control: Prepare a stock solution of Kojic Acid.

-

-

Assay Procedure (96-well plate):

-

Add 40 µL of the test compound solution (or DMSO for control) to each well.

-

Add 80 µL of phosphate buffer.

-

Add 40 µL of the tyrosinase solution and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Antioxidant Activity

The benzofuran scaffold is recognized for its antioxidant properties, which are enhanced by hydroxyl substitutions.[10] The antioxidant capacity is largely attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals.

Structure-Activity Relationship: The antioxidant efficacy of benzofuran derivatives is directly correlated with the number and position of hydroxyl groups.[11] Compounds with multiple phenolic hydroxyls, such as those derived from the 4,6-dihydroxy core, exhibit potent radical-scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[10][11] This makes them promising candidates for mitigating oxidative stress, which is implicated in numerous diseases.[12]

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory and analgesic effects of benzofuran-3(2H)-one derivatives.[6][13]

Mechanism and Evaluation: The anti-inflammatory potential is often evaluated using in vivo models such as carrageenan-induced paw edema in mice.[6][14] For example, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, a related compound, demonstrated significant anti-inflammatory and antinociceptive effects.[6] At a dose of 25 mg/kg, it inhibited carrageenan-induced inflammation by 41.7% after 3 hours and showed a strong effect (87.7% inhibition) in the chronic phase of the formalin test, suggesting a more pronounced effect on inflammation than on acute pain.[6] The proposed mechanism often involves the inhibition of inflammatory mediators like prostaglandins, potentially through the inhibition of cyclooxygenase (COX) enzymes.[14]

Part 3: Applications in Drug Development and Future Directions